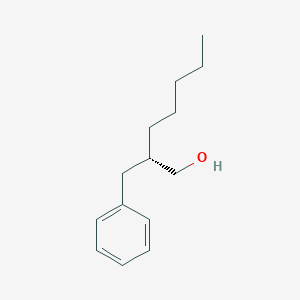

(S)-2-Benzylheptan-1-ol

Description

Significance of Chiral Alcohols in Modern Organic Synthesis and Advanced Materials

Chiral alcohols, which are organic compounds containing a hydroxyl group attached to a stereogenic carbon center, are of paramount importance in science and technology. amazonaws.comrsc.org Their asymmetric nature means they exist as non-superimposable mirror images (enantiomers), a property that is fundamental to their function in biological systems and their application in specialized materials. rsc.orgharvard.edu The ability to synthesize these molecules in an enantiomerically pure form is a cornerstone of modern chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. uva.es

Chirality is a critical factor in the development of pharmaceuticals because the biological targets in the human body, such as enzymes and receptors, are themselves chiral. bldpharm.com Consequently, the therapeutic effect of a drug is often associated with only one of its enantiomers, while the other may be inactive or, in some cases, cause harmful side effects. uva.es This has made the production of single-enantiomer drug intermediates a primary focus in the pharmaceutical industry. bldpharm.com

Chiral alcohols are highly valuable as key building blocks for synthesizing more complex, enantiomerically pure active pharmaceutical ingredients (APIs). rsc.orgnih.gov For example, the asymmetric reduction of prochiral ketones is a common method to produce chiral alcohols that serve as intermediates for various drugs. amazonaws.combldpharm.comnih.gov Biocatalytic processes, which use enzymes or whole microorganisms, are increasingly employed for these transformations due to their high selectivity and environmentally friendly reaction conditions. bldpharm.combldpharm.com Specific examples of chiral alcohols as pharmaceutical intermediates include (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key synthon for HMG-CoA reductase inhibitors, and (R)-1,3-butanediol, an intermediate for penem (B1263517) and carbapenem (B1253116) antibiotics. bldpharm.comnih.gov

Similar to pharmaceuticals, the biological activity of agrochemicals like fungicides, herbicides, and insecticides is often dependent on their stereochemistry. bldpharm.com The use of single-enantiomer agrochemicals can lead to higher efficacy, reduced application rates, and lower environmental impact. bldpharm.comresearchgate.net Catalytic asymmetric synthesis provides essential methods for producing these chiral compounds, with chiral alcohols serving as crucial intermediates. bldpharm.comcore.ac.uk

In the realm of sustainable pest management, chiral alcohols are fundamental components in the synthesis of insect pheromones. researchgate.netthegoodscentscompany.com Pheromones are often medium- to long-chain aliphatic alcohols or their derivatives, and their biological specificity is highly dependent on their chirality. thegoodscentscompany.com Synthesizing the correct stereoisomer is critical for creating effective lures for trapping or disrupting the mating of agricultural pests. thegoodscentscompany.com For instance, chiral primary alcohols are key starting materials in the multi-step synthesis of contact pheromones for various insect species.

The utility of chiral alcohols extends beyond life sciences into the field of advanced materials. They are used as building blocks for materials such as liquid crystals, where the chirality of the constituent molecules influences the macroscopic properties of the material. researchgate.net

Furthermore, chiral alcohols are frequently used as chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a chemical reaction. harvard.edu After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. harvard.edu This strategy is a reliable and versatile method for asymmetric synthesis. While many types of chiral auxiliaries exist, those derived from readily available and inexpensive chiral alcohols are common. They are employed in a range of reactions, including asymmetric alkylations and aldol (B89426) reactions, to produce enantiomerically pure building blocks for complex natural products and medicines.

(S)-2-Benzylheptan-1-ol as a Model Chiral Building Block

This compound is a specific chiral alcohol that embodies the structural features discussed previously. It possesses a primary alcohol functional group (-CH₂OH), which is available for a wide range of chemical transformations, and a stereogenic center at the C2 position, making it a chiral molecule. Its structure also includes a seven-carbon aliphatic chain and a benzyl (B1604629) group.

While extensive academic research focusing specifically on this compound is not widespread, its synthesis has been achieved with exceptional control over its stereochemistry. One notable study reports the asymmetric hydrogenation of (E)-2-benzylideneheptan-1-ol using a rhodium catalyst complexed with a chiral ligand (ChenPhos). rsc.org This method produced this compound in 97% yield and with an enantiomeric excess (ee) greater than 99%, demonstrating that modern catalytic techniques can be used to access this compound in an essentially enantiopure form. rsc.org The high degree of enantioselectivity highlights its value as a well-defined chiral synthon.

The structural components of this compound make it a potentially versatile building block in organic synthesis. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or transformed into other functional groups. The chiral center provides a point of stereochemical control for building larger, complex molecules, while the benzyl and pentyl groups offer lipophilic character, which can be relevant in the design of molecules intended to interact with biological membranes.

Table 1: Physicochemical Properties of 2-Benzylheptan-1-ol Note: The following data pertains to the racemic mixture unless otherwise specified. Experimental data for the pure (S)-enantiomer is limited.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O | nih.gov |

| Molecular Weight | 206.32 g/mol | nih.gov |

| IUPAC Name | 2-benzylheptan-1-ol | nih.gov |

| Appearance | Colorless oil | rsc.org |

| Boiling Point | 314.00 to 315.00 °C (est.) | |

| Water Solubility | 21.23 mg/L @ 25 °C (est.) | |

| Optical Rotation ([α]D) | -5.42 (c 1.5, chloroform) for (S)-enantiomer | rsc.org |

Current Research Landscape and Future Directions in Chiral Alcohol Chemistry

The field of chiral alcohol synthesis is dynamic, with ongoing research focused on developing more efficient, sustainable, and selective methods. bldpharm.com A major trend is the increasing use of biocatalysis . bldpharm.comcore.ac.uk Scientists are engineering enzymes, such as ketoreductases and alcohol dehydrogenases, to accept a wider range of substrates and to produce chiral alcohols with near-perfect enantioselectivity. bldpharm.comnih.gov The use of whole-cell biocatalysts, which can naturally recycle necessary cofactors, offers a cost-effective and environmentally benign alternative to traditional chemical catalysis. nih.govbldpharm.com

Another significant direction is the development of novel asymmetric catalytic systems . This includes the design of new chiral ligands for metal-based catalysts, as seen in the synthesis of this compound, and the rise of organocatalysis, where small organic molecules are used to catalyze enantioselective reactions. rsc.orgbldpharm.com Researchers are also exploring innovative reaction pathways, such as the direct asymmetric hydration of alkenes using water, to create chiral alcohols in a highly atom-economical fashion.

Future efforts will likely continue to focus on "green" chemistry principles, aiming to reduce waste, avoid hazardous solvents and reagents, and operate under milder reaction conditions. core.ac.uk The discovery and engineering of new enzymes and the design of more powerful and versatile catalysts will remain at the forefront, expanding the toolkit available to chemists for the synthesis of valuable chiral alcohols for medicine, agriculture, and materials science. bldpharm.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(2S)-2-benzylheptan-1-ol |

InChI |

InChI=1S/C14H22O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,14-15H,2-3,5,10-12H2,1H3/t14-/m0/s1 |

InChI Key |

CGMOOAUESLSUKM-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC1=CC=CC=C1)CO |

Canonical SMILES |

CCCCCC(CC1=CC=CC=C1)CO |

Origin of Product |

United States |

Iii. Chemical Transformations and Derivatizations Involving S 2 Benzylheptan 1 Ol

Selective Oxidation Reactions

The primary alcohol group of (S)-2-Benzylheptan-1-ol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. byjus.comlibretexts.org The ability to selectively control the oxidation state is crucial for its use as a synthetic intermediate. mdpi.com

Mild oxidizing agents are used to convert the primary alcohol to an aldehyde, (S)-2-benzylheptanal, while preventing over-oxidation to the carboxylic acid. libretexts.org Commonly used reagents for this transformation include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are known for their high selectivity under anhydrous conditions. libretexts.orgwikipedia.org

Conversely, the use of strong oxidizing agents will transform this compound into (S)-2-benzylheptanoic acid. byjus.com This full oxidation is typically achieved with reagents such as potassium permanganate (B83412) (KMnO₄) or through the Jones oxidation, which utilizes chromic acid (generated from chromium trioxide and sulfuric acid). wikipedia.org The reaction often proceeds through the aldehyde as an intermediate, which, in the presence of water, forms an aldehyde hydrate (B1144303) that is readily oxidized further. wikipedia.org

| Oxidizing Agent | Product | Oxidation Level | Typical Conditions |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | (S)-2-Benzylheptanal | Aldehyde | Anhydrous CH₂Cl₂ |

| Dess-Martin periodinane (DMP) | (S)-2-Benzylheptanal | Aldehyde | CH₂Cl₂ |

| Potassium permanganate (KMnO₄) | (S)-2-Benzylheptanoic acid | Carboxylic Acid | Aqueous, basic/acidic/neutral |

| Jones Reagent (CrO₃/H₂SO₄) | (S)-2-Benzylheptanoic acid | Carboxylic Acid | Acetone |

| Potassium dichromate (K₂Cr₂O₇) | (S)-2-Benzylheptanoic acid | Carboxylic Acid | Aqueous H₂SO₄, heat |

Etherification Chemistry (e.g., Williamson Ether Synthesis)

Ether derivatives of this compound can be readily synthesized, most commonly via the Williamson ether synthesis. byjus.com This robust and versatile method involves the Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org Because this compound is a primary alcohol, it is an excellent substrate for this reaction, which generally disfavors sterically hindered alcohols. jove.com

The synthesis begins with the deprotonation of the alcohol's hydroxyl group using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding nucleophilic alkoxide, sodium (S)-2-benzylheptan-1-oxide. masterorganicchemistry.comjk-sci.com This alkoxide is then reacted with a suitable primary alkyl halide (e.g., iodomethane, bromoethane) to displace the halide and form the desired ether. wikipedia.org This method allows for the preparation of a wide range of symmetrical and asymmetrical ethers. byjus.com

| Alkyl Halide Reagent | Resulting Ether Product | Base for Deprotonation |

|---|---|---|

| Iodomethane (CH₃I) | (S)-1-Methoxy-2-benzylheptane | Sodium Hydride (NaH) |

| Bromoethane (CH₃CH₂Br) | (S)-1-Ethoxy-2-benzylheptane | Potassium Hydride (KH) |

| Benzyl (B1604629) bromide (BnBr) | (S)-1-(Benzyloxy)-2-benzylheptane | Sodium Hydride (NaH) |

| Allyl chloride (CH₂=CHCH₂Cl) | (S)-1-(Allyloxy)-2-benzylheptane | Potassium Hydride (KH) |

Esterification Reactions and Catalytic Applications

Esterification is a fundamental transformation for primary alcohols like this compound. The resulting chiral esters are valuable as fine chemicals, fragrance components, and intermediates in pharmaceutical synthesis. mdpi.com

One common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium-driven process that often requires the removal of water to achieve high yields. A more reactive and often higher-yielding approach involves the reaction of this compound with an acyl chloride or an acid anhydride. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine, which neutralizes the acidic byproduct (HCl or a carboxylic acid).

Esters derived from this compound possess a defined stereocenter, making them potentially useful as chiral building blocks or ligands in asymmetric catalysis. While specific catalytic applications for these particular esters are not widely documented, chiral esters in general play a significant role in creating stereoselective environments for chemical reactions.

| Esterifying Agent | Resulting Ester Product | Reaction Type |

|---|---|---|

| Acetic Anhydride | (S)-2-Benzylheptyl acetate (B1210297) | Acylation |

| Benzoyl Chloride | (S)-2-Benzylheptyl benzoate | Acylation |

| Propanoic Acid | (S)-2-Benzylheptyl propanoate | Fischer Esterification |

| Butyryl Chloride | (S)-2-Benzylheptyl butyrate | Acylation |

Synthesis of Heterocyclic Compounds and Other Complex Scaffolds

Chiral alcohols are valuable precursors for the synthesis of enantiomerically pure heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.netrsc.org this compound can serve as a starting point for constructing complex chiral scaffolds, particularly oxygen-containing heterocycles like substituted tetrahydrofurans or tetrahydropyrans. acs.org

A general strategy involves a multi-step sequence where the alcohol is first converted into a good leaving group, such as a tosylate or mesylate. Subsequently, an intramolecular nucleophilic substitution reaction can lead to ring closure. For this to occur, a nucleophile must be strategically introduced elsewhere in the molecule. For example, intramolecular Williamson ether synthesis can be used to form cyclic ethers if another hydroxyl group is present in the carbon backbone. The chirality at the C2 position of the starting alcohol is transferred to the final heterocyclic product, controlling its stereochemistry. Biocatalytic methods that use enzymes like cyclases are also emerging as powerful tools for converting acyclic precursors into chiral saturated oxygen heterocycles. acs.org

Rational Derivatization for Structure-Activity Relationship (SAR) Studies

To investigate the biological activity of a lead compound, medicinal chemists perform rational derivatization to build a structure-activity relationship (SAR) profile. This involves systematically modifying different parts of the molecule to understand how each component contributes to its efficacy and selectivity. nih.gov this compound is an ideal scaffold for such studies due to its distinct structural regions: the hydroxyl group, the benzyl moiety, and the aliphatic heptyl chain.

Key modifications for an SAR study would include:

Hydroxyl Group Modification : Converting the -OH group to ethers or esters of varying sizes (e.g., methyl ether, ethyl ether, acetate, benzoate) probes the importance of its hydrogen-bonding capability and polarity.

Benzyl Ring Substitution : Placing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at the ortho, meta, or para positions of the phenyl ring can reveal crucial electronic and steric interactions with a biological target. nih.gov

Aliphatic Chain Variation : Altering the length of the n-pentyl portion of the heptyl chain (e.g., changing it to n-butyl or n-hexyl) modifies the compound's lipophilicity (LogP) and size, which can significantly impact cell permeability and binding affinity.

| Modification Site | Example Derivative | Rationale for Modification |

|---|---|---|

| Hydroxyl Group (-OH) | (S)-1-Methoxy-2-benzylheptane (Ether) | Assess the role of the hydrogen bond donor. |

| Hydroxyl Group (-OH) | (S)-2-Benzylheptyl acetate (Ester) | Introduce a hydrogen bond acceptor; alter polarity. |

| Benzyl Ring | (S)-2-(4-Chlorobenzyl)heptan-1-ol | Probe electronic effects (electron-withdrawing). |

| Benzyl Ring | (S)-2-(4-Methoxybenzyl)heptan-1-ol | Probe electronic effects (electron-donating). |

| Aliphatic Chain | (S)-2-Benzylhexan-1-ol | Decrease lipophilicity and molecular size. |

| Aliphatic Chain | (S)-2-Benzyloctan-1-ol | Increase lipophilicity and molecular size. |

Iv. Mechanistic Investigations and Theoretical Studies of S 2 Benzylheptan 1 Ol

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events is crucial for optimizing existing synthetic routes and designing new ones. For a chiral molecule like (S)-2-Benzylheptan-1-ol, mechanistic studies are key to controlling stereochemical outcomes.

Catalytic processes are central to the efficient and selective synthesis of chiral alcohols. The mechanism of these reactions often involves complex interactions between the substrate, catalyst, and reagents. For instance, in transition metal-catalyzed reactions, which could be employed to synthesize or modify this compound, the pathways often involve intermediates such as metal-hydride species or defined oxidation-state cycles of the metal center.

An illustrative example is the asymmetric Guerbet reaction, which can produce chiral alcohols. The proposed mechanism for a ruthenium-catalyzed version involves several steps:

Oxidation of a primary alcohol to an aldehyde.

Aldol (B89426) condensation between two aldehyde molecules.

Dehydration to form an enal.

A series of reductions catalyzed by the chiral Ru-complex, which ultimately generates the chiral alcohol product and determines its enantioselectivity.

Similarly, mechanistic studies on the hydrodeoxygenation of benzyl (B1604629) alcohol using a palladium-terpyridine catalyst have proposed pathways involving either the reduction of the Pd(II) center to Pd(0) followed by C-O bond cleavage, or the formation of a Pd-hydride intermediate that displaces the hydroxyl group. Such pathways are critical for understanding how a molecule like this compound might interact with various catalysts.

Stereochemical control is the ability to direct a reaction to form a specific stereoisomer, which is paramount in organic synthesis. fiveable.merijournals.com This is influenced by factors like chiral catalysts, reagents, or existing stereocenters within the substrate itself. fiveable.mechemistryschool.net

A particularly fascinating aspect of stereochemical control is the "memory of chirality" phenomenon. This occurs when the stereochemical information from a chiral center is retained in a product, even after the original chiral center is destroyed to form a transient, achiral intermediate (like an enolate). researchgate.net The retention of chirality is possible if the intermediate adopts a conformationally locked, axially chiral form that reacts faster than it racemizes.

For example, in the intramolecular SN2' cyclization of α-amino ester enolates to form piperidine (B6355638) derivatives, the chirality at the α-carbon is temporarily lost upon enolate formation. However, the resulting axially chiral enolate intermediate retains the stereochemical information, leading to a highly enantioselective cyclization. researchgate.net This principle could be relevant in reactions at the C2 position of this compound, where deprotonation could lead to an intermediate that retains the molecule's original stereochemical information.

| Concept | Description | Relevance to this compound |

| Substrate Control | An existing chiral center in the starting material directs the stereochemical outcome of a new chiral center being formed. | The (S)-stereocenter at C2 could direct the stereochemistry of reactions at adjacent positions. |

| Catalyst Control | An external chiral catalyst interacts with the substrate to favor the formation of one enantiomer or diastereomer over another. | Asymmetric synthesis of the (S)-enantiomer would rely on a chiral catalyst to set the stereocenter. |

| Memory of Chirality | Stereochemical information is retained through a transient, conformationally locked achiral intermediate. | In reactions involving the formation of a planar intermediate at C2 (e.g., via deprotonation), this phenomenon could allow for retention of the (S)-configuration in the final product. |

Computational Chemistry and Molecular Modeling

Theoretical and computational methods provide powerful insights into molecular structure, reactivity, and interactions, complementing experimental studies.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement (conformation) of the molecule by finding the lowest energy state.

Predict Spectroscopic Signatures: Calculate vibrational frequencies to predict IR and Raman spectra.

Analyze Reactivity: Compute the molecular electrostatic potential (MEP) surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of reaction.

For example, DFT studies on benzyl quinoline (B57606) derivatives have successfully correlated calculated bond lengths and angles with experimental X-ray crystallography data, validating the accuracy of the theoretical model. nih.gov Similar studies on the oxidation of benzyl alcohol on manganese dioxide catalysts used DFT to assess adsorption energies and activation barriers, identifying the most likely active sites and reaction mechanisms. molbase.com

Quantum chemical calculations are used to determine the electronic properties of a molecule, which are fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most loosely held electrons. Its energy is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the first available empty orbital. Its energy is related to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

A DFT study on a benzyl quinoline derivative calculated the HOMO-LUMO energy gap to be 0.15223 atomic units (a.u.), providing insight into its electronic transitions and stability. nih.gov Such calculations for this compound would be invaluable for predicting its behavior in chemical reactions.

| Parameter | Definition | Significance | Example Value (Benzyl Quinoline Derivative) nih.gov |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | -0.22932 a.u. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | -0.07709 a.u. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity | 0.15223 a.u. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents.

While no molecular docking studies have been reported for this compound, research on analogous structures demonstrates the utility of this approach. For instance, a series of benzyl-modified 8-hydroxyquinolines were synthesized and evaluated for antitubercular activity. Molecular docking was performed against the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. The results showed that the most active compounds had favorable binding energies, suggesting a potential mechanism of action. researchgate.net A similar in silico approach could be used to screen this compound against various biological targets to explore its potential bioactivities.

| Compound | Target Protein | Docking Score (kcal/mol) | Finding |

| Benzyl-modified 8-hydroxyquinoline (B1678124) 4 | InhA (M. tuberculosis) | -8.5 | Modest binding energy, suggesting potential inhibitory activity. researchgate.net |

| Benzyl-modified 8-hydroxyquinoline 5 | InhA (M. tuberculosis) | -8.6 | Modest binding energy, suggesting potential inhibitory activity. researchgate.net |

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure and function of many chemical and biological systems. In this compound, the interplay between its hydroxyl and benzyl groups gives rise to specific and influential non-covalent forces.

The presence of a hydroxyl (-OH) group makes this compound both a hydrogen bond donor and acceptor. This capability allows for the formation of intricate networks of hydrogen bonds, both intramolecularly and intermolecularly.

Intermolecular Hydrogen Bonding:

In a condensed phase, molecules of this compound can form hydrogen bonds with each other. The hydrogen atom of the hydroxyl group of one molecule can interact with the electronegative oxygen atom of a neighboring molecule. These interactions are critical in determining the bulk properties of the substance, such as its boiling point and viscosity.

In biological contexts, the hydroxyl group can form hydrogen bonds with water molecules, amino acid residues of proteins (such as serine, threonine, or tyrosine), or the phosphate (B84403) backbone of nucleic acids. These interactions are vital for the molecule's solubility, transport, and potential biological activity.

Intramolecular Hydrogen Bonding:

Theoretically, this compound can adopt conformations that allow for intramolecular hydrogen bonding. This could occur between the hydroxyl group's hydrogen atom and the π-electron cloud of the benzyl group's aromatic ring (an OH-π interaction). Such an interaction would stabilize a folded conformation of the molecule. The strength of this interaction would depend on the geometry of the molecule and the distance between the interacting groups.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Intermolecular O-H···O | 2.7 - 3.0 | 160 - 180 | -3 to -7 |

| Intramolecular O-H···π | 2.2 - 2.8 (H to ring centroid) | 140 - 160 | -1 to -3 |

Note: The data in this table are representative values based on theoretical calculations for analogous chiral benzylic alcohols and are intended for illustrative purposes.

The benzyl group of this compound, with its electron-rich aromatic ring, can participate in π-π stacking interactions. These interactions occur between two aromatic rings and are a result of electrostatic and van der Waals forces.

Types of π-π Stacking:

Face-to-face: In this arrangement, the two aromatic rings are parallel to each other. This conformation is generally disfavored due to electrostatic repulsion between the electron clouds.

Parallel-displaced: A more common and stable arrangement where the rings are parallel but offset from one another. This minimizes repulsion and maximizes attractive van der Waals forces.

T-shaped (or edge-to-face): Here, the edge of one aromatic ring (the electropositive C-H bonds) points towards the face of the other ring (the electronegative π-electron cloud).

In the context of this compound, π-π stacking can occur between two molecules of the compound, leading to aggregation. In a biological setting, the benzyl group can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. This type of interaction is a key contributor to the binding affinity of many drug molecules.

The strength and preferred geometry of π-π stacking interactions are influenced by substituents on the aromatic rings. While the benzyl group in this compound is unsubstituted, its orientation is dictated by the chiral center and the flexible heptanol (B41253) chain.

Theoretical calculations on benzene (B151609) dimers and other substituted aromatic systems provide a basis for estimating the parameters of π-π stacking involving the benzyl group of this compound.

| Interaction Geometry | Inter-ring Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-displaced | 3.4 - 3.8 | -1.5 to -2.5 |

| T-shaped | 4.5 - 5.5 (centroid to centroid) | -1.0 to -2.0 |

Note: The data in this table are representative values based on theoretical calculations for benzene and other simple aromatic systems and are intended for illustrative purposes as a model for this compound.

The interplay of hydrogen bonding and π-π stacking creates a complex potential energy surface for this compound, governing its conformational preferences and its interactions with its environment. Understanding these non-covalent forces is essential for predicting the molecule's behavior and for designing related compounds with specific properties.

V. Advanced Applications of S 2 Benzylheptan 1 Ol and Its Derivatives in Chemical Research

Chiral Intermediates in Natural Product Synthesis

In the field of asymmetric synthesis, chiral intermediates, often sourced from the "chiral pool," are invaluable starting materials for constructing complex, stereochemically defined target molecules like natural products and pharmaceuticals. A useful chiral building block typically possesses one or more stereocenters and functional groups that allow for further chemical elaboration. sigmaaldrich.com

Despite these promising features, a comprehensive review of publicly available scientific literature does not reveal specific documented instances of (S)-2-Benzylheptan-1-ol being employed as a key intermediate in the total synthesis of a natural product. While the principles of chiral synthesis support its potential utility, its application in this specific context has not been reported.

Design and Synthesis of Biologically Active Molecules

The modification of existing chemical scaffolds is a cornerstone of medicinal chemistry for the development of new therapeutic agents. However, based on extensive searches of scientific and patent literature, there is no specific information available regarding the design, synthesis, and biological evaluation of derivatives of this compound for antimicrobial or anti-proliferative applications. The following sections reflect this lack of specific data.

While various classes of benzyl (B1604629) alcohol derivatives have been investigated for antimicrobial properties, research specifically focused on modifying the this compound structure to create novel antimicrobial agents is not documented in the available literature. Studies on other substituted benzyl compounds have shown activity, but these findings cannot be directly extrapolated to derivatives of 2-benzylheptan-1-ol. jchr.orgmdpi.com

The search for new anti-cancer agents often involves the synthesis of novel molecular structures. google.commdpi.com However, there are no published studies or patents detailing the use of this compound as a scaffold for the development of new anti-proliferative or cytotoxic compounds.

Understanding the molecular mechanism is crucial for drug development. This often involves techniques like molecular docking to predict how a compound might interact with a biological target, such as an enzyme. nih.gov As there is no primary research available on the antimicrobial or anti-proliferative activities of this compound derivatives, there are consequently no studies on their molecular mechanisms of action.

Components in Specialized Chemical Formulations

While its application in medicinal chemistry is not documented, 2-benzylheptan-1-ol has found a niche in the formulation of commercial products, particularly in the fragrance industry.

The odor profile of 2-benzylheptanol (B146569) is complex, described as having floral, fruity, waxy, green, and sweet characteristics, with a notable rose nuance. This multifaceted scent profile allows it to be blended into various fragrance compositions, including perfumes, skin creams, shampoos, and deodorants. cosmileeurope.eu

Interactive Data Tables

Table 1: Reported Applications of 2-Benzylheptanol

| Application Area | Specific Use | Function | Supporting Evidence |

|---|---|---|---|

| Cosmetics | Fragrance Ingredient | Perfuming, Masking | cosmileeurope.eucosmeticanalysis.comnih.gov |

| Perfumery | Component in Perfume Oils | Contributes to scent profile | cosmileeurope.euresearchgate.netnih.gov |

| Chemical Industry | Potential Intermediate | Esterification, Materials Science | |

| Rose | A specific floral nuance | Valuable for building rose and other floral accords |

Materials Science Applications (e.g., Surface-Active Agents)

While direct research on the applications of this compound as a surface-active agent is not extensively documented, the inherent amphiphilic nature of its structure suggests significant potential for its derivatives in materials science. An amphiphilic molecule possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. In the case of this compound, the hydroxyl (-OH) group constitutes the hydrophilic head, while the benzylheptane backbone forms the hydrophobic tail. This dual character is the fundamental prerequisite for a substance to act as a surfactant.

Through chemical modification, the surfactant properties of this compound derivatives can be tailored for specific applications. For instance, the hydroxyl group can be derivatized to introduce ionic or non-ionic functionalities, thereby modulating the molecule's interaction with polar and non-polar phases. Such derivatives are anticipated to exhibit behaviors characteristic of surfactants, including the ability to reduce surface tension and form micelles.

The unique branched structure of this compound is of particular interest. Branching in the hydrophobic chain of a surfactant molecule is known to influence its packing at interfaces and its aggregation behavior in solution. Compared to their linear counterparts, branched-chain surfactants often exhibit lower Krafft points (the temperature at which the solubility of a surfactant equals its critical micelle concentration), enhanced oil-solubilizing capacity, and different foam-forming properties.

To extrapolate the potential surfactant properties of this compound derivatives, it is instructive to examine research on structurally analogous branched-chain alcohols, such as Guerbet alcohols. Guerbet alcohols are branched, primary alcohols that find use in the formulation of a variety of surface-active agents.

Research into Guerbet alcohol derivatives, such as their sulfates and ethoxylates, has demonstrated their efficacy as surfactants. The branching in their structure leads to a less ordered packing at the air-water interface, which can result in a larger area per molecule and a different surface tension reduction profile compared to linear analogues.

For example, studies on sulfated Guerbet alcohols have shown that the position of the branching and the length of the side chains significantly influence properties like surface tension and emulsification capabilities. aocs.org The branching can disrupt the crystalline structure of the surfactant at low temperatures, leading to improved cold-water performance.

The following interactive table summarizes typical data for a representative branched-chain surfactant derived from a Guerbet alcohol, which can serve as a model for predicting the behavior of derivatives of this compound.

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 1.0 x 10⁻⁵ mol/L | 25 °C |

| Surface Tension at CMC (γ_cmc) | 30.3 mN/m | 25 °C |

This data is representative of Guerbet alcohol ethoxylates and is intended for illustrative purposes to indicate the potential properties of this compound derivatives. acs.org

Furthermore, the introduction of a benzyl group, as is present in this compound, would add rigidity and specific electronic interactions to the hydrophobic tail. This could lead to unique interfacial properties, potentially influencing the formation of liquid crystals or structured emulsions. The chirality of the this compound backbone could also be exploited in the formation of chiral aggregates, which are of interest in enantioselective catalysis and separations.

Vi. Advanced Analytical and Spectroscopic Characterization Techniques

Stereochemical Analysis and Enantiomeric Excess Determination

Confirming the absolute configuration and quantifying the enantiomeric purity are critical steps in the analysis of chiral molecules like (S)-2-Benzylheptan-1-ol. The enantiomeric excess (ee), a measure of the purity of an enantiomer in a mixture, is determined using several specialized analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: NMR spectroscopy is a powerful tool for ee determination when used in conjunction with chiral auxiliaries. researchgate.net The principle involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and are thus distinguishable in the NMR spectrum. researchgate.netresearchgate.net This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, to form diastereomeric esters. escholarship.org The different spatial environments of the protons and carbons in the resulting diastereomers lead to separate, quantifiable signals in the ¹H or ¹³C NMR spectra. The ratio of the integrals of these distinct peaks directly corresponds to the ratio of the enantiomers. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers of the alcohol. researchgate.net These weak, rapid, and reversible interactions are often sufficient to induce chemical shift differences between the signals of the (S) and (R) enantiomers, allowing for their quantification. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and accurate methods for separating enantiomers and determining their ratio. scirp.orgresearchgate.net The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used for resolving chiral alcohols. The differential interaction results in different retention times for the (S) and (R)-enantiomers, leading to two separate peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these peaks.

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Calculation

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |

| (R)-2-Benzylheptan-1-ol | 12.5 | 1,500 |

| This compound | 14.2 | 298,500 |

Calculation: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 ee (%) = [ (298,500 - 1,500) / (298,500 + 1,500) ] * 100 = 99.0%

Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques are essential for confirming the covalent structure and probing the preferred three-dimensional arrangement (conformation) of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), the diastereotopic protons of the CH₂ group adjacent to the benzyl ring, the methine proton at the chiral center (C2), the diastereotopic protons of the primary alcohol's CH₂OH group, and the overlapping signals of the pentyl chain's methylene (B1212753) and methyl groups.

¹³C NMR: The spectrum would show unique signals for each carbon atom, including those in the phenyl ring, the benzylic CH₂, the chiral C2 carbon, the C1 hydroxymethyl carbon, and the five carbons of the heptyl chain.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, confirming assignments. For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing insights into the molecule's preferred folded structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H NMR (ppm, predicted) | ¹³C NMR (ppm, predicted) |

| C1 (-CH₂OH) | ~3.5 (multiplet, 2H) | ~65 |

| C2 (-CH-) | ~1.8 (multiplet, 1H) | ~45 |

| C3-C6 (-CH₂-) | ~1.2-1.4 (multiplet, 8H) | ~23-32 |

| C7 (-CH₃) | ~0.9 (triplet, 3H) | ~14 |

| Benzyl CH₂ | ~2.7 (multiplet, 2H) | ~39 |

| Aromatic C-H | ~7.2-7.4 (multiplet, 5H) | ~126-129 |

| Aromatic Quaternary C | - | ~140 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group. Other key signals include C-H stretching vibrations for the aliphatic and aromatic portions (2800-3100 cm⁻¹) and characteristic aromatic C=C stretching peaks (1450-1600 cm⁻¹).

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (M.W. 206.32 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 206. nih.gov Common fragmentation patterns would include the loss of a water molecule [M-18]⁺ and cleavage at the C1-C2 bond or benzylic position.

Chromatographic Separations for Purity and Isomer Resolution

Chromatography is the cornerstone for both purifying this compound and resolving it from its enantiomer.

Achiral Chromatography for Purity Assessment: Standard techniques like flash column chromatography (using silica gel) and gas chromatography (GC) or HPLC with achiral stationary phases are used to separate the compound from chemical precursors, reagents, or byproducts. A non-chiral GC column (e.g., with a polyethylene (B3416737) glycol or polysiloxane stationary phase) can effectively determine the chemical purity of a sample by separating compounds based on boiling point and polarity. nih.gov

Chiral Chromatography for Isomer Resolution: As discussed for ee determination, chiral chromatography is the definitive method for separating the (S) and (R) enantiomers.

Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase, often based on modified cyclodextrins, provides excellent resolution. gcms.cz The enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the cyclodextrin (B1172386) host.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most versatile method for enantioseparation. The choice of the chiral stationary phase and the mobile phase (typically a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) is crucial for achieving baseline separation of the enantiomers. scirp.org

Table 3: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Type | Primary Application |

| Flash Chromatography | Silica Gel (Achiral) | Bulk purification after synthesis |

| Gas Chromatography (GC) | Polysiloxane (Achiral) | Chemical purity assessment |

| Chiral GC | Modified Cyclodextrin (Chiral) | Enantiomeric excess (ee) determination and isomer resolution |

| HPLC | C18 or Silica (Achiral) | Chemical purity assessment |

| Chiral HPLC | Polysaccharide-based (Chiral) | Enantiomeric excess (ee) determination and isomer resolution |

Vii. Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Advances

The primary academic contributions relevant to (S)-2-benzylheptan-1-ol are not from direct studies of the molecule itself, but from the development of powerful and versatile methods for asymmetric synthesis that make its production feasible and efficient. Key advances in organic chemistry provide a robust toolkit for accessing such chiral primary alcohols with high enantiopurity.

Notable contributions include:

Asymmetric Hydrogenation: The development of chiral catalysts, particularly those based on ruthenium and rhodium, has enabled the highly enantioselective reduction of prochiral ketones and aldehydes. These methods are foundational for producing a wide array of chiral alcohols.

Biocatalysis: The discovery and engineering of enzymes, especially ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), have revolutionized the synthesis of chiral alcohols. nih.govresearchgate.net These biocatalysts can reduce the corresponding ketone precursor to this compound with exceptionally high enantioselectivity under mild, environmentally friendly conditions. nih.gov

Chiral Auxiliaries and Reagents: Methodologies using stoichiometric chiral auxiliaries or reagents, such as those derived from carbohydrates or oxazaborolidine catalysts, have provided reliable pathways to chiral alcohols. nih.gov Although sometimes less atom-economical, these methods have been crucial in establishing the principles of stereocontrol.

Dynamic Kinetic Resolution (DKR): For scenarios starting from a racemic mixture of alcohols, the combination of enzymatic resolution with a metal-catalyzed racemization of the undesired enantiomer has been a major breakthrough. chinesechemsoc.orgacs.org This DKR approach allows for the theoretical conversion of 100% of a racemic starting material into a single desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. chinesechemsoc.orgacs.org

These collective advances mean that while this compound may be an understudied molecule, the academic groundwork for its synthesis and exploration is well-established.

Emerging Trends in Stereoselective Synthesis

The future synthesis of this compound and similar chiral molecules will likely be shaped by several cutting-edge trends in stereoselective synthesis that emphasize efficiency, sustainability, and novel reactivity. worldscientific.comacs.orgfrontiersin.org

Photo- and Electrocatalysis: The integration of photoredox and electro-organic catalysis with asymmetric synthesis is a rapidly growing field. mdpi.comchinesechemsoc.org These methods use light or electricity to drive reactions under exceptionally mild conditions, opening up new pathways for C-C bond formation and functionalization that are difficult to achieve with traditional thermal methods. mdpi.com

Sustainable Catalysis: There is a strong push towards replacing rare or toxic heavy metal catalysts with catalysts based on earth-abundant metals (like iron, copper, or nickel) or moving entirely to metal-free organocatalysis. nih.gov Biocatalysis, with its aqueous reaction media and biodegradable catalysts, remains at the forefront of green chemistry. mdpi.com

Continuous Flow Chemistry: The use of microreactors and continuous flow systems for asymmetric synthesis is gaining traction. This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing.

| Trend | Key Features | Potential Application for this compound Synthesis |

| Biocatalysis | Use of engineered enzymes (e.g., KREDs); mild, aqueous conditions; high enantioselectivity. nih.gov | Enantioselective reduction of 2-benzyl-1-oxoheptane. |

| Dual Catalysis | Synergistic action of two catalysts in one pot; enables novel transformations. chiralpedia.com | One-pot synthesis from simpler precursors via a tandem reaction. |

| Photo/Electro-catalysis | Use of light or electricity to drive reactions; mild conditions. mdpi.com | Novel C-C bond-forming strategies to construct the carbon skeleton. |

| Organocatalysis | Metal-free catalysis using small organic molecules; lower toxicity. nih.gov | Asymmetric aldol (B89426) or Michael reactions to build the precursor ketone. |

Untapped Potential in Bioactive Compound Development

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. As a specific enantiomer, this compound has significant, albeit unexplored, potential as a building block or a directly bioactive compound.

Pharmaceutical Intermediates: Chiral alcohols are ubiquitous motifs in pharmaceuticals. The benzyl (B1604629) and heptyl groups of this compound provide a combination of aromatic and lipophilic character that could be valuable for designing new drug candidates. It could serve as a key intermediate for synthesizing more complex molecules targeting a range of diseases. nih.gov

Agrochemicals: Similar to pharmaceuticals, the efficacy and safety of pesticides and herbicides are often linked to a specific enantiomer. The structural features of this compound could be explored for the development of novel, stereospecific agrochemicals.

Chiral Ligands and Catalysts: The hydroxyl group can be functionalized to coordinate with metal centers, making it a potential scaffold for new chiral ligands in asymmetric catalysis. The defined stereocenter could induce high enantioselectivity in other chemical reactions.

Materials Science: Chiral molecules are increasingly used in the development of advanced materials, such as chiral liquid crystals and polymers with specific optical properties.

The primary barrier to exploring this potential is the current lack of biological and material science data for the compound. Systematic screening of this compound for various biological activities is a crucial first step.

Future Challenges in Mechanistic Understanding and Application Development

Despite the promising outlook, several challenges must be addressed to fully realize the potential of this compound.

Developing Optimized Synthetic Routes: While general methods for chiral alcohol synthesis exist, achieving high yield and enantioselectivity for a specific substrate often requires significant optimization of catalysts, reaction conditions, and purification methods. A dedicated, scalable, and cost-effective synthesis for this compound has yet to be developed.

Mechanistic Elucidation: A deep understanding of the reaction mechanisms that govern the stereochemical outcome is crucial for rational catalyst design. researchgate.net For any proposed synthesis, detailed computational studies (e.g., Density Functional Theory) and experimental kinetic studies would be needed to map the transition states and intermediates. nih.govnih.gov This understanding allows chemists to move beyond trial-and-error and intelligently design more efficient processes. researchgate.netresearchgate.net

Biological Target Identification: Should this compound show biological activity, the subsequent challenge is to identify its molecular target and mechanism of action. This is a complex, interdisciplinary effort involving biochemistry, molecular biology, and pharmacology.

Bridging Synthesis and Application: A significant challenge lies in bridging the gap between the academic synthesis of a novel molecule and its practical application. This requires collaboration between synthetic chemists, biologists, and materials scientists to design, test, and develop the compound for a specific function, be it as a drug, a ligand, or a material component.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.